molecular formula C10H12ClN5O B2721277 N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride CAS No. 1858241-37-8

N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride

Cat. No.: B2721277
CAS No.: 1858241-37-8
M. Wt: 253.69
InChI Key: CWIACAPHFGTSHH-UHFFFAOYSA-N
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Description

N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride is a chemical compound that belongs to the class of benzamide derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the triazole ring.

    Reduction: Reduction reactions can modify the functional groups attached to the benzamide moiety.

    Substitution: The triazole ring and benzamide moiety can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The benzamide moiety can interact with proteins and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and triazole-containing molecules, such as:

Uniqueness

N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride is unique due to its specific combination of a triazole ring and benzamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O.ClH/c11-6-8-12-10(15-14-8)13-9(16)7-4-2-1-3-5-7;/h1-5H,6,11H2,(H2,12,13,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIACAPHFGTSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NNC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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